molecular formula C16H18N2O2S B5834395 (5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5834395
M. Wt: 302.4 g/mol
InChI Key: UYABNJFPDIFPKF-KAMYIIQDSA-N
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Description

(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes an azepane ring, a hydroxyphenyl group, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 2-aminothiazole in the presence of a base to form the intermediate, which is then reacted with azepane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: The thiazolone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted thiazolone derivatives.

Scientific Research Applications

(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the azepane ring can enhance binding affinity through hydrophobic interactions. The thiazolone moiety may participate in covalent bonding with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(PIPERIDIN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • (5Z)-2-(MORPHOLIN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can result in varied biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-13-7-5-6-12(10-13)11-14-15(20)17-16(21-14)18-8-3-1-2-4-9-18/h5-7,10-11,19H,1-4,8-9H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABNJFPDIFPKF-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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